2-Azaspiro[4.5]decan-8-one
Description
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-azaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C9H15NO/c11-8-1-3-9(4-2-8)5-6-10-7-9/h10H,1-7H2 |
InChI Key |
AVUVNDJIVWTFQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)CCNC2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2-Azaspiro[4.5]decan-8-one has been extensively studied for its therapeutic properties, particularly as a potential drug candidate. Key areas of research include:
- Antiviral Activity : Several studies have indicated that derivatives of this compound exhibit antiviral properties, particularly against coronaviruses and influenza viruses. For instance, specific analogs have shown promising results in inhibiting human coronavirus 229E replication with effective concentrations (EC50) ranging from 5.5 µM to 31 µM, depending on the substituents at the C-2 and C-8 positions .
- Antimicrobial Properties : Research has demonstrated that certain derivatives possess significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, highlighting their potential as lead compounds for antibiotic development.
- Anti-inflammatory Effects : In animal models, this compound has been shown to modulate immune responses by decreasing pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.
Organic Synthesis
The compound serves as a valuable building block in synthetic organic chemistry. Its structural features facilitate various chemical transformations:
- Oxidation and Reduction Reactions : this compound can undergo oxidation to form ketones or carboxylic acids and reduction to yield amines or alcohols, making it versatile for synthesizing complex organic molecules.
- Substitution Reactions : The compound can participate in substitution reactions to form N-alkylated derivatives, further expanding its utility in creating diverse chemical entities for research and development purposes.
Biological Research
The mechanism of action of this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in metabolic pathways relevant to disease processes. This includes binding to active sites of enzymes and interfering with their catalytic activities.
- Cell Signaling Modulation : It may also influence cell signaling pathways by interacting with receptors or intracellular molecules, thereby affecting gene expression and cellular metabolism.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antiviral Activity | Inhibition of human coronavirus 229E with EC50 values between 5.5 µM and 31 µM | Potential for developing new antiviral therapies |
| Antimicrobial Activity | Significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus | Lead for antibiotic development |
| Anti-inflammatory Properties | Decrease in pro-inflammatory cytokines in controlled animal trials | Possible treatment for inflammatory conditions |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-Azaspiro[4.5]decan-8-one with structurally related spirocyclic compounds:
Key Observations :
- Substituent Effects: The position of the lactam carbonyl (C1 vs. C3) and substituents like CF₃ or amino groups significantly alter bioactivity and synthetic utility.
- Conformational Stability : The parent compound’s rigid spiro architecture enables predictable stereochemistry, while substitutions (e.g., thiadiazole in 1-thia-4-azaspiro derivatives) introduce conformational flexibility .
This compound Derivatives:
- Anticonvulsant Derivatives: N-Phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione exhibit potent anticonvulsant activity, with ED₅₀ values < 100 mg/kg in rodent models .
- Sigma-2 Receptor Ligands: Tetrahydroindazole-based analogs (e.g., compound 7a–7t) show nanomolar affinity for sigma-2 receptors, relevant in cancer imaging and therapy .
Contrast with Similar Scaffolds:
- 1-Thia-4-azaspiro[4.5]decan-3-imine : Synthesized via coupling of thiadiazole derivatives with fluorophenyl groups, these compounds exhibit IC₅₀ values of 1.2–5.8 µM against breast cancer cell lines (MCF-7) .
- Atalantiamide : Derived from plant extracts, this natural spiro-lactam demonstrates 100% larval mortality in pesticidal assays, outperforming synthetic analogs .
Preparation Methods
Acid Hydrolysis
Kinetic studies reveal that hydrolysis follows pseudo-first-order kinetics, with rate constants () proportional to [H⁺]. Side reactions, such as lactamization, are mitigated by maintaining pH < 1.5 and temperatures below 25°C.
Radical Pathways
Electron paramagnetic resonance (EPR) spectroscopy confirms the presence of difluoroalkyl radicals during copper-catalyzed reactions. Adding radical scavengers (e.g., TEMPO) suppresses product formation, validating the radical mechanism.
Solvent Effects
In multi-step syntheses, replacing toluene with tetrahydrofuran (THF) in the alkylation step improves yields by 15% due to better solubility of intermediates.
Industrial and Environmental Considerations
-
Waste Management : The copper-catalyzed method generates Cu waste, requiring chelation before disposal.
-
Green Chemistry : The three-component condensation aligns with green principles by avoiding metals and harsh conditions.
-
Cost Analysis : Acid hydrolysis is the most cost-effective ($12/g), whereas multi-step synthesis incurs higher costs ($48/g) due to multiple purification steps .
Q & A
Q. What safety protocols are critical when handling this compound intermediates with reactive functional groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
